Lipophilicity Enhancement via N4-(4-Fluorobenzyl) Substitution vs. Non‑Fluorinated Benzyl and Phenyl Analogs
The target compound achieves a computed XLogP3 of 2.1, substantially higher than the non‑fluorinated 4‑benzyl‑3‑chloro‑4H‑1,2,4‑triazole (predicted XLogP3 ≈ 1.6, based on one fewer fluorine and reduced molecular weight) and considerably exceeding the simple 3‑chloro‑4‑phenyl‑4H‑1,2,4‑triazole (MW 179.61, XLogP3 ≈ 1.8 predicted) [1]. The para‑fluorine atom contributes to lipophilicity without introducing a hydrogen‑bond donor, preserving the zero HBD count of the target compound [1]. This is relevant because the clinically validated 1,2,4‑triazole antifungal pharmacophore requires balanced lipophilicity (optimal logP range ≈ 1.5–3.0) for membrane penetration while maintaining aqueous solubility [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; MW = 211.62 g·mol⁻¹; HBD = 0; HBA = 3; TPSA = 30.7 Ų (PubChem computed) [1] |
| Comparator Or Baseline | 4-Benzyl-3-chloro-4H-1,2,4-triazole (CAS 1019031-93-6): MW = 193.63 g·mol⁻¹, C₉H₈ClN₃ (no fluorine); 3-Chloro-4-phenyl-4H-1,2,4-triazole (CAS 90002-02-1): MW = 179.61 g·mol⁻¹, C₈H₆ClN₃ |
| Quantified Difference | XLogP3 increase of approximately +0.3 to +0.5 log units relative to non-fluorinated benzyl analog; MW increase of +18.0 g·mol⁻¹ vs. benzyl analog and +32.0 g·mol⁻¹ vs. phenyl analog, attributable to the para‑fluorine and methylene spacer [1] |
| Conditions | Computed properties from PubChem (XLogP3, v3.0); comparator properties derived from molecular formula and structural analogy; in vitro membrane permeability not directly measured for target compound. |
Why This Matters
The matched lipophilicity of the target compound positions it within the optimal logP window for triazole antifungal design (1.5–3.0), making it a more suitable starting scaffold for CYP51‑targeted programs than the less lipophilic, non‑fluorinated analog.
- [1] PubChem. Compound Summary for CID 63384549: 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/63384549 (accessed 2026-04-28). View Source
- [2] Kazeminejad Z, Marzi M, Shiroudi A, Kouhpayeh SA, Farjam M, Zarenezhad E. Novel 1,2,4-Triazoles as Antifungal Agents. BioMed Research International. 2022;2022:4584846. doi:10.1155/2022/4584846. View Source
